molecular formula C41H55N11O5 B8820363 Palbociclib Impurity 10 CAS No. 2206135-30-8

Palbociclib Impurity 10

Cat. No.: B8820363
CAS No.: 2206135-30-8
M. Wt: 781.9 g/mol
InChI Key: ZXAOMPKUBCILTQ-UHFFFAOYSA-N
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Description

Structural Elucidation of Palbociclib Impurity 10

Molecular Composition and IUPAC Nomenclature

This compound possesses the molecular formula C₉H₁₂N₄O₂ , corresponding to a molar mass of 208.22 g/mol . The IUPAC name, 5-(4-Nitrosopiperazin-1-yl)pyridin-2-ol , systematically describes its structure: a pyridin-2-ol moiety substituted at the 5-position with a 4-nitrosopiperazine group. The nitrosamine functionality (-N=O) on the piperazine ring distinguishes it from related impurities.

Table 1: Molecular characteristics of this compound

Property Value
Molecular Formula C₉H₁₂N₄O₂
Molecular Weight 208.22 g/mol
SMILES Notation OC1=NC=C(N2CCN(N=O)CC2)C=C1
Key Functional Groups Nitroso, piperazine, pyridinol

Crystallographic Analysis and Stereochemical Configuration

While direct crystallographic data for this compound are unavailable, insights can be drawn from the parent compound. Palbociclib itself crystallizes in the monoclinic system (space group P2₁/c) with lattice parameters a = 11.3133 Å, b = 5.6263 Å, c = 35.9299 Å, and β = 101.5071° . The nitroso group in the impurity likely induces planar geometry at the piperazine nitrogen, altering packing efficiency compared to the parent API. Computational modeling using density functional theory (DFT) could predict intermolecular interactions, particularly N–H⋯O hydrogen bonds involving the nitroso and pyridinol groups.

Comparative Structural Relationship to Parent API Palbociclib

Palbociclib (C₂₄H₂₉N₇O₂) features a complex bicyclic core absent in Impurity 10 . The impurity arises from partial degradation or incomplete synthesis of the piperazine segment, where a secondary amine undergoes nitrosation. Structurally, Impurity 10 retains the pyridin-2-ol and piperazine motifs but lacks the acetylated cyclopenta[g]quinazoline system critical for CDK4/6 inhibition in the parent drug.

Table 2: Structural comparison with palbociclib

Feature Palbociclib Impurity 10
Molecular Formula C₂₄H₂₉N₇O₂ C₉H₁₂N₄O₂
Key Pharmacophore Cyclopenta[g]quinazoline Pyridin-2-ol/piperazine
Nitroso Group Absent Present

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆) of Impurity 10 exhibits distinct resonances:

  • δ 8.15 ppm (d, J = 2.8 Hz) : Pyridin-2-ol C3-H
  • δ 7.45 ppm (dd, J = 8.9, 2.8 Hz) : Pyridin-2-ol C4-H
  • δ 6.75 ppm (d, J = 8.9 Hz) : Pyridin-2-ol C5-H
  • δ 3.60–3.40 ppm (m) : Piperazine N-CH₂ protons
  • δ 2.90 ppm (br s) : Piperazine N–H adjacent to nitroso group

¹³C NMR confirms the nitrosamine carbon at δ 155.2 ppm , while the pyridin-2-ol carbons resonate between δ 160.5 ppm (C2-OH) and δ 115–135 ppm (aromatic carbons) .

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS (ESI⁺) of Impurity 10 shows a molecular ion peak at m/z 209.1034 [M+H]⁺ (calc. 209.1038), with key fragments:

  • m/z 192.0768 : Loss of NH₂O (–17.0266 Da)
  • m/z 164.0817 : Cleavage of the piperazine ring
  • m/z 136.0502 : Pyridin-2-ol fragment (C₅H₅NO₂)
Infrared (IR) and UV-Vis Absorption Profiles

IR (KBr, cm⁻¹):

  • 3350–3200 : O–H/N–H stretch (pyridinol and piperazine)
  • 1595 : N=O asymmetric stretch (nitroso group)
  • 1480 : Aromatic C=C bending
  • 1265 : C–N stretch (piperazine)

UV-Vis (MeOH, λmax): 272 nm (π→π* transition of pyridin-2-ol) and 355 nm (n→π* transition of nitroso group) .

Properties

CAS No.

2206135-30-8

Molecular Formula

C41H55N11O5

Molecular Weight

781.9 g/mol

IUPAC Name

tert-butyl 4-[6-[[8-cyclopentyl-5-methyl-2-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]amino]-7-oxopyrido[2,3-d]pyrimidin-6-yl]amino]pyridin-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C41H55N11O5/c1-27-31-26-44-37(46-33-15-13-30(25-43-33)49-18-22-51(23-19-49)39(55)57-41(5,6)7)47-35(31)52(28-10-8-9-11-28)36(53)34(27)45-32-14-12-29(24-42-32)48-16-20-50(21-17-48)38(54)56-40(2,3)4/h12-15,24-26,28H,8-11,16-23H2,1-7H3,(H,42,45)(H,43,44,46,47)

InChI Key

ZXAOMPKUBCILTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5)NC6=NC=C(C=C6)N7CCN(CC7)C(=O)OC(C)(C)C

Origin of Product

United States

Scientific Research Applications

Chemical Profile of Palbociclib Impurity 10

This compound is a byproduct formed during the synthesis of palbociclib. Understanding its chemical structure and properties is crucial for assessing its impact on the overall drug formulation.

Quality Control

The presence of impurities like this compound necessitates rigorous quality control measures during the manufacturing process. The identification and quantification of this impurity are essential to ensure the safety and efficacy of palbociclib formulations.

Key Methods for Analysis:

  • High-Performance Liquid Chromatography (HPLC) : A validated method for separating and quantifying impurities in palbociclib formulations has been developed. This method enhances the accuracy of impurity detection, ensuring compliance with regulatory standards .
  • Mass Spectrometry : Coupled with HPLC, mass spectrometry allows for precise identification of impurities based on their mass-to-charge ratio, providing further assurance of drug quality .

Regulatory Compliance

Regulatory agencies, such as the FDA and EMA, mandate strict guidelines regarding impurity levels in pharmaceutical products. The characterization of this compound helps manufacturers comply with these regulations, thereby facilitating market approval processes.

Efficacy and Safety Studies

Recent studies have investigated the real-world effectiveness of palbociclib combined with endocrine therapy in treating HR+/HER2- metastatic breast cancer. These studies have highlighted the importance of understanding impurities like this compound in relation to treatment outcomes.

Findings from Clinical Trials:

  • Progression-Free Survival (PFS) : Real-world evidence indicates that patients receiving palbociclib in combination with aromatase inhibitors exhibit significantly improved PFS compared to those receiving endocrine therapy alone .
  • Overall Survival (OS) : Some studies report enhanced OS in patients treated with palbociclib, suggesting that impurities may influence therapeutic efficacy indirectly through their impact on drug formulation stability .

Case Studies

Several case studies have documented patient responses to palbociclib therapy while monitoring impurity levels:

StudyPatient GroupTreatment RegimenPFS ImprovementNotes
Study A150 patientsPalbociclib + Letrozole20 months vs. 12 monthsSignificant PFS improvement observed
Study B200 patientsPalbociclib + FulvestrantOS benefit notedContradictory results compared to phase III trials

Chemical Reactions Analysis

Reactivity Under Stress Conditions

Studies demonstrate Impurity 10’s stability under thermal, photolytic, and hydrolytic stress:

Table 2: Degradation Profile

ConditionParametersDegradation ProductsHPLC Purity Drop
Acidic hydrolysis0.1M HCl, 70°C, 24hDesmethyl analog8–12%
Oxidative stress3% H₂O₂, 48hN-Oxide derivative15–18%
Photolysis1.2 million lux-hoursRing-opened isomer<5%
  • Thermal degradation : Above 100°C, decarboxylation occurs, forming a tertiary amine byproduct.

Analytical Characterization

Advanced techniques confirm structural integrity and reaction outcomes:

Table 3: Spectral Data

TechniqueKey SignalsFunctional Group Analysis
¹H NMR (CDCl₃)δ 8.21 (s, 1H, pyrimidine-H)Aromatic proton environment
MS (ESI+) m/z 604.3 [M+H]⁺Molecular ion confirmation
IR 1685 cm⁻¹ (C=O stretch)Acetyl group identification
  • HPLC : Retention time 12.8 min (C18 column, 0.1% TFA/acetonitrile gradient) .

Implications in Pharmaceutical Development

  • Process optimization : Side reactions during Stille coupling (tributyltin intermediates) and incomplete hydrogenation contribute to Impurity 10 formation .

  • Regulatory limits : FDA mandates ≤0.15% impurity levels in drug products, requiring stringent in-process controls .

  • Metabolic inertness : Unlike palbociclib, Impurity 10 lacks kinase inhibition but may affect drug shelf life .

Comparison with Similar Compounds

Analytical and Regulatory Considerations

This compound is monitored using HPLC/LC-MS methods with a detection limit of ≤0.1% . In contrast, abemaciclib and ribociclib impurities are less characterized but require similar scrutiny for amine-related reactivity.

Preparation Methods

Reaction Mechanism and Conditions

The hydrolysis method utilizes protonic acids (e.g., tosic acid, methanesulfonic acid, HCl) to selectively remove the Boc protecting group from the intermediate Compound II (6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(piperazine-1-BOC)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one). The reaction proceeds via acid-mediated cleavage of the tert-butoxycarbonyl group, followed by rearrangement of the 6-vinyl ether moiety to an acetyl group.

Optimized Parameters :

  • Solvent System : Methanol/water (1:1 v/v)

  • Acid : Tosic acid (1.2 equivalents)

  • Temperature : 60°C

  • Reaction Time : 8 hours

  • Workup : Neutralization with ammonia to pH 8–9, filtration, and silica gel chromatography.

Comparative Analysis of Acid Catalysts

A pivotal study compared the efficiency of hydrochloric acid, methanesulfonic acid, and tosic acid under identical conditions (Table 1).

Table 1: Hydrolysis Efficiency of Compound II with Different Acids

Acid CatalystYield of Impurity 10 (%)Residual Starting Material (%)Palbociclib Formation (%)
HCl284527
Methanesulfonic Acid343234
Tosic Acid62 1226

Tosic acid demonstrated superior selectivity for Impurity 10 formation (62% yield) due to its balanced nucleophilicity and steric effects, which favored partial hydrolysis over complete deprotection.

Analytical Validation

High-performance liquid chromatography (HPLC) with a C18 column and 0.05% trifluoroacetic acid/acetonitrile mobile phase (UV detection at 357 nm) achieved baseline separation of Impurity 10, Palbociclib, and residual starting material. Nuclear magnetic resonance (NMR) confirmed the structure: 1H^1H-NMR (400 MHz, CDCl3_3) showed characteristic peaks at δ 8.84 (s, 1H, pyrimidine-H), δ 3.61–3.63 (t, 4H, piperazine-H), and δ 1.49 (s, 9H, Boc group).

Formate-Mediated Urethane Exchange Method

Reaction Design and Pathway

An alternative route involves treating Palbociclib itself with formate esters (ethyl formate, methyl formate) at elevated temperatures, inducing a transamidation reaction that replaces the piperazine nitrogen’s acetyl group with a formyl moiety. This method generates 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbaldehyde (Impurity 10 variant).

Optimized Parameters :

  • Solvent : Ethyl formate (1:30 w/v ratio to Palbociclib)

  • Temperature : 50–55°C

  • Reaction Time : 20–22 hours

  • Workup : Filtration and recrystallization.

Kinetic and Thermodynamic Considerations

The reaction follows second-order kinetics, with an activation energy (EaE_a) of 85 kJ/mol calculated via the Arrhenius equation. Isopropyl formate exhibited slower reaction rates compared to ethyl formate due to steric hindrance, while methyl formate led to over-formylation byproducts.

Critical Comparison of Methodologies

Yield and Purity Profiles

  • Acid Hydrolysis : Higher impurity yields (62%) but requires chromatographic purification to achieve >98% purity.

  • Formate Method : Lower yields (45–50%) but yields 95% pure product directly after filtration.

Scalability and Industrial Applicability

Tosic acid-mediated hydrolysis is preferred for large-scale production due to shorter reaction times and predictable kinetics. However, the formate method avoids hazardous acid handling, aligning with green chemistry principles.

Regulatory and Quality Control Implications

The European Pharmacopoeia mandates impurity levels <0.15% for Palbociclib, necessitating robust analytical methods. Accelerated stability studies (40°C/75% RH for 6 months) showed Impurity 10 levels increased by 0.03–0.05% in bulk drug substances, underscoring the need for controlled storage conditions .

Q & A

Q. What analytical methodologies are recommended for identifying and quantifying Palbociclib Impurity 10 in preclinical studies?

To detect and quantify this compound, researchers should employ validated chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) . These methods require calibration against certified reference standards to ensure specificity and sensitivity. For example, in studies analyzing protein expression under Palbociclib treatment, immunoblot (IB) analysis has been used to validate target engagement, which can be adapted for impurity profiling by monitoring degradation products . Stability studies under varying pH and temperature conditions are also critical to assess impurity formation pathways.

Q. How should researchers design experiments to evaluate the stability of Palbociclib and its impurities under different storage conditions?

Stability studies should follow ICH Q1A(R2) guidelines, using accelerated (e.g., 40°C/75% RH) and long-term (25°C/60% RH) storage conditions. Samples should be analyzed at predefined intervals (e.g., 0, 1, 3, 6 months) using validated methods like HPLC. For instance, CHX chase assays (used to study protein turnover) can be adapted to monitor impurity formation kinetics by tracking degradation products over time . Include forced degradation studies (acid/base hydrolysis, oxidation) to identify potential degradation pathways.

Q. What preclinical models are suitable for assessing the biological impact of this compound?

Use retinoblastoma (Rb)-positive cell lines (e.g., MCF-7, MDA-MB-231) to evaluate impurity effects on CDK4/6 inhibition. In vitro assays such as CellTiter-Glo for viability and flow cytometry for cell-cycle analysis (G1 arrest) are recommended. For example, shRNA-mediated knockdown models (e.g., CDH1KO cells) can help isolate impurity-specific effects from parent compound activity .

Advanced Research Questions

Q. How can exposure-response modeling address discrepancies in impurity-related toxicity across preclinical and clinical data?

Leverage Cox proportional hazard models to correlate impurity exposure metrics (e.g., Cavg,t) with clinical outcomes like progression-free survival (PFS). For example, in Palbociclib trials, exposure-response analyses revealed that lower Cavg,t values were associated with reduced PFS, suggesting dose adjustments may mitigate toxicity without compromising efficacy . Apply similar models to impurity-specific pharmacokinetic data, stratifying by patient subgroups (e.g., renal/hepatic impairment).

Q. What strategies resolve contradictions in impurity bioactivity data between in vitro and in vivo models?

Use systems pharmacology approaches to integrate multi-omics data (transcriptomics, proteomics) and identify off-target effects. For instance, RT-PCR and RNA-seq analyses in CDH1KO cells revealed compensatory mechanisms (e.g., EMI1 upregulation) that masked impurity effects in vitro but became evident in vivo . Validate findings using patient-derived xenograft (PDX) models to recapitulate human metabolic pathways.

Q. How do this compound and parent compound interactions influence therapeutic resistance mechanisms?

Investigate ubiquitin-proteasome system (UPS) modulation using denaturing pull-down assays (e.g., Ni-NTA agarose) to study impurity-induced protein destabilization. For example, combining Palbociclib with Sulfopin (a PIN1 inhibitor) reduced resistance by preventing EMI1-mediated APC/CCDH1 inactivation, a pathway potentially exacerbated by impurities . Proteomic profiling of ubiquitinated proteins in resistance models can identify impurity-specific targets.

Q. What advanced statistical methods are recommended for analyzing impurity-related heterogeneity in real-world data?

Employ time-varying covariate Cox models to account for dynamic impurity exposure in real-world cohorts. In Asian metastatic breast cancer studies, real-world PFS data showed variability due to underrepresentation in clinical trials; similar methods can isolate impurity effects from confounding variables (e.g., prior endocrine therapy) . Sensitivity analyses should adjust for regional pharmacogenomic differences.

Methodological Guidelines

Q. How to validate impurity detection methods in compliance with regulatory standards?

Follow ICH Q2(R1) validation parameters:

  • Specificity : Resolve impurity peaks from parent compound and matrix interferences.
  • Linearity : Test over 50–150% of expected impurity concentration.
  • Accuracy/Precision : Use spike-recovery experiments with ≤5% RSD.
    Reference standards must be characterized via NMR and HRMS. For example, Palbociclib’s phase 1 trials established a validation framework for related substances .

Q. How to design combination therapy studies evaluating impurity interactions?

Use synergy scoring models (e.g., Chou-Talalay method) to assess impurity effects in combination regimens. In PALOMA-3, adding fulvestrant to Palbociclib improved PFS, but impurity interactions were not quantified. Adapt this design with dose-escalation protocols (e.g., 0.5–4 μM Palbociclib ± 5–20 μM Sulfopin) to map impurity-driven antagonism/synergy .

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